molecular formula C8H12BrClN2 B13182869 4-bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole

4-bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B13182869
M. Wt: 251.55 g/mol
InChI Key: MIYJPLDGQHWNTH-UHFFFAOYSA-N
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Description

4-Bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of bromine and chlorine substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of 1,3-dimethyl-1H-pyrazole with appropriate halogenated reagents. One common method is the halogenation of 1,3-dimethyl-1H-pyrazole using bromine and chlorine sources under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective halogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: It may serve as a lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: The compound can be utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine and chlorine substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-(3-chloropropyl)-1,2-thiazole
  • 4-Bromo-5-chloro-3-isothiazolone
  • 4,5-Diarylimidazole-2

Uniqueness

4-Bromo-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C8H12BrClN2

Molecular Weight

251.55 g/mol

IUPAC Name

4-bromo-5-(3-chloropropyl)-1,3-dimethylpyrazole

InChI

InChI=1S/C8H12BrClN2/c1-6-8(9)7(4-3-5-10)12(2)11-6/h3-5H2,1-2H3

InChI Key

MIYJPLDGQHWNTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)CCCCl)C

Origin of Product

United States

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